N-[4-[(6-propan-2-yloxypyridin-3-yl)methylamino]cyclohexyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[(6-propan-2-yloxypyridin-3-yl)methylamino]cyclohexyl]acetamide is a synthetic organic compound with a complex structure It features a cyclohexyl ring substituted with an acetamide group and a pyridine ring with a propan-2-yloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(6-propan-2-yloxypyridin-3-yl)methylamino]cyclohexyl]acetamide typically involves multiple steps One common route starts with the preparation of the pyridine derivative, which is then coupled with a cyclohexylamine derivative
Preparation of Pyridine Derivative: The pyridine ring is functionalized with a propan-2-yloxy group through a nucleophilic substitution reaction.
Coupling Reaction: The functionalized pyridine is then coupled with a cyclohexylamine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(6-propan-2-yloxypyridin-3-yl)methylamino]cyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-[4-[(6-propan-2-yloxypyridin-3-yl)methylamino]cyclohexyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-[(6-propan-2-yloxypyridin-3-yl)methylamino]cyclohexyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)acetamide: A simpler analog with a pyridine ring and an acetamide group.
N-(cyclohexyl)acetamide: A compound with a cyclohexyl ring and an acetamide group.
N-(pyridin-3-ylmethyl)cyclohexylamine: A compound with a pyridine ring, a cyclohexyl ring, and an amine group.
Uniqueness
N-[4-[(6-propan-2-yloxypyridin-3-yl)methylamino]cyclohexyl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the propan-2-yloxy group on the pyridine ring and the acetamide group on the cyclohexyl ring distinguishes it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in research and industry.
Properties
IUPAC Name |
N-[4-[(6-propan-2-yloxypyridin-3-yl)methylamino]cyclohexyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-12(2)22-17-9-4-14(11-19-17)10-18-15-5-7-16(8-6-15)20-13(3)21/h4,9,11-12,15-16,18H,5-8,10H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOHKWWLWUBSHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)CNC2CCC(CC2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.